molecular formula C22H17ClFN3O2 B2771083 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921841-92-1

1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2771083
CAS RN: 921841-92-1
M. Wt: 409.85
InChI Key: KVGYFCXWILMXEF-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClFN3O2 and its molecular weight is 409.85. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of pyrido[3,2-d]pyrimidine derivatives, highlighting the versatility and potential of these compounds in medicinal chemistry. For example, studies have developed methods for preparing substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their potential for urease inhibition and other biological activities (Rauf et al., 2010). Additionally, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, with their structures confirmed by spectral techniques and computational analysis (Ashraf et al., 2019), further contributing to the understanding and utility of these compounds.

Biological Activities

The biological activities of pyrido[3,2-d]pyrimidine derivatives have been a significant focus of research. For instance, certain derivatives have shown promising herbicidal activities (Huazheng, 2013), indicating their potential application in agricultural sciences. Moreover, the antitumor and anti-HIV activities of specific pyrido[3,2-d]pyrimidine derivatives have been explored, revealing their potential as therapeutic agents (Grivsky et al., 1980), (Malik et al., 2006).

Structural Analysis and ADME Properties

The structural analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[3,2-d]pyrimidine derivatives have also been investigated. Studies have developed methods for the efficient synthesis of these compounds, highlighting their diverse structural possibilities and biopharmaceutical properties (Jatczak et al., 2014). This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates within this chemical class.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2/c1-14-7-9-15(10-8-14)12-27-21(28)20-19(6-3-11-25-20)26(22(27)29)13-16-17(23)4-2-5-18(16)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGYFCXWILMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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